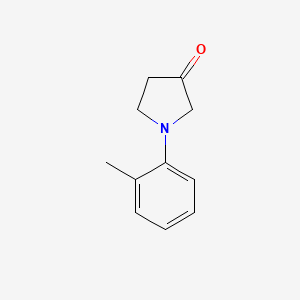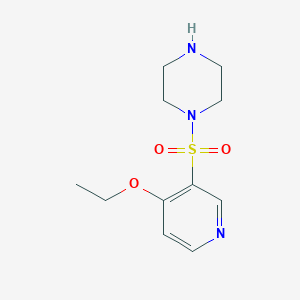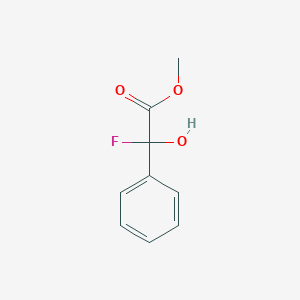![molecular formula C12H15ClO B11817973 1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone is an organic compound with a complex structure that includes a phenyl ring substituted with a butan-2-yl group and a chloro-ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-[(2R)-butan-2-yl]phenyl magnesium bromide with chloroacetyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to a more sustainable and scalable production process.
Analyse Chemischer Reaktionen
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the chloro-ethanone moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with various biomolecules. It may serve as a tool for investigating the mechanisms of action of related compounds.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone can be compared with other similar compounds such as 1-[4-[(2R)-butan-2-yl]phenyl]-2-bromo-ethanone and 1-[4-[(2R)-butan-2-yl]phenyl]-2-iodo-ethanone These compounds share a similar core structure but differ in the halogen substituent The differences in the halogen atoms can lead to variations in their chemical reactivity, physical properties, and biological activities
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions, investigating biological mechanisms, and developing potential therapeutic agents. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Eigenschaften
Molekularformel |
C12H15ClO |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloroethanone |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
GBKATGIDLDKFDX-SECBINFHSA-N |
Isomerische SMILES |
CC[C@@H](C)C1=CC=C(C=C1)C(=O)CCl |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11817901.png)
![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B11817903.png)


![(3R,8aR)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11817911.png)








